An In-depth Technical Guide to Tetrahydro-2H-pyran-3-carboxylic acid hydrazide
An In-depth Technical Guide to Tetrahydro-2H-pyran-3-carboxylic acid hydrazide
CAS Number: 59293-33-3
Introduction: The Strategic Importance of the Hydrazide Moiety in a Tetrahydropyran Scaffold
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific functional groups and scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, also known by its IUPAC name oxane-3-carbohydrazide, is a heterocyclic building block of increasing interest.[1] Its structure marries the favorable physicochemical properties of the tetrahydropyran (THP) ring with the versatile reactivity of the hydrazide functional group. The THP moiety is a prevalent feature in numerous natural products and biologically active molecules, often serving as a bioisosteric replacement for cyclohexyl or other cyclic systems to enhance aqueous solubility and modulate metabolic stability.[2] The hydrazide group, in turn, is a cornerstone in synthetic chemistry, acting as a precursor for a diverse array of heterocycles and as a key component in the formation of hydrazone linkages, which are themselves prevalent in a wide range of bioactive compounds.[3][4]
This technical guide provides a comprehensive overview of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, detailing its chemical and physical properties, a validated synthesis protocol, analytical characterization methods, and its applications in pharmaceutical research, supported by field-proven insights and authoritative references.
Physicochemical and Structural Properties
The unique arrangement of the ether and hydrazide functionalities within a saturated six-membered ring imparts a specific set of properties to Tetrahydro-2H-pyran-3-carboxylic acid hydrazide, influencing its reactivity, solubility, and interaction with biological targets. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 59293-33-3 | [1][5] |
| Molecular Formula | C₆H₁₂N₂O₂ | [6] |
| Molecular Weight | 144.17 g/mol | [6] |
| IUPAC Name | oxane-3-carbohydrazide | [1] |
| SMILES | NNC(=O)C1CCCOC1 | [1][6] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [6] |
| Predicted LogP | -0.5971 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
Synthesis Protocol: From Carboxylic Ester to Hydrazide
The synthesis of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide is most commonly and efficiently achieved through the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of Tetrahydro-2H-pyran-3-carboxylic acid. This reaction is a well-established and robust transformation in organic synthesis.[4] The causality behind this choice of precursors lies in the electrophilic nature of the ester carbonyl carbon, which is readily attacked by the nucleophilic hydrazine. The reaction is typically carried out in an alcoholic solvent, which serves to dissolve both reactants and facilitate the reaction.
Step-by-Step Methodology
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Precursor Preparation: Begin with the commercially available ethyl or methyl ester of Tetrahydro-2H-pyran-3-carboxylic acid.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ester in a suitable alcohol solvent, such as ethanol or methanol.
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Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 2 to 5 equivalents). The excess hydrazine ensures the complete conversion of the ester and minimizes the formation of the undesired diacyl-hydrazine byproduct.
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Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol) to yield the pure Tetrahydro-2H-pyran-3-carboxylic acid hydrazide as a solid.
Synthesis of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide.
Analytical Characterization
The identity and purity of synthesized Tetrahydro-2H-pyran-3-carboxylic acid hydrazide are confirmed using a suite of standard analytical techniques. Commercial suppliers confirm the structure and purity of this compound using methods such as Liquid Chromatography-Mass Spectrometry (LCMS), Gas Chromatography-Mass Spectrometry (GCMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
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¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the protons of the tetrahydropyran ring and the N-H protons of the hydrazide group. The chemical shifts and coupling patterns of the ring protons would confirm the 3-substitution pattern.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the hydrazide.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine and amide functionalities, as well as a strong absorption for the C=O stretching of the amide.
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Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (144.17 g/mol ), confirming its elemental composition.[6]
Applications in Drug Discovery and Development
The true value of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The hydrazide functionality is a reactive handle that can be readily transformed into a variety of other functional groups and heterocyclic systems.[4]
Precursor to Heterocyclic Scaffolds
Hydrazides are well-established precursors for the synthesis of a wide range of five- and six-membered heterocyclic rings, which are core components of many approved drugs.[3][4] For instance, Tetrahydro-2H-pyran-3-carboxylic acid hydrazide can be used to synthesize:
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Pyrazoles: By reaction with 1,3-dicarbonyl compounds.[4]
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Oxadiazoles: Through cyclization reactions, often involving reagents like carbon disulfide or cyanogen bromide.[4]
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Triazoles: Via various synthetic routes, including reactions with isothiocyanates.[4]
The incorporation of the THP moiety into these heterocyclic systems can enhance their drug-like properties.
Role as a precursor to bioactive heterocycles.
Formation of Hydrazone Linkages
The reaction of Tetrahydro-2H-pyran-3-carboxylic acid hydrazide with aldehydes and ketones readily forms stable hydrazone linkages.[3] This chemistry is widely employed in the development of prodrugs and in the design of molecules for targeted drug delivery. The resulting hydrazones can exhibit a range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Tetrahydro-2H-pyran-3-carboxylic acid hydrazide. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
Tetrahydro-2H-pyran-3-carboxylic acid hydrazide is a valuable and versatile building block for researchers and scientists in drug development. Its unique combination of a drug-like tetrahydropyran scaffold and a reactive hydrazide handle provides a gateway to a diverse range of novel chemical entities. The synthetic accessibility and the potential for straightforward chemical modification make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization. As the quest for new therapeutics with improved properties continues, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in the future of medicinal chemistry.
References
- Barsanti, P., et al. (2012). United States Patent No. US 8,415,381 B2. Google Patents.
- CN108546266B. (2020). Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid. Google Patents.
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Al-Tel, T. H. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5724–5731. Retrieved from [Link]
- Lange, P. H. (1985). Process for making carbohydrazide. Google Patents.
- Lange, P. H. (1984). Process for making carbohydrazide. Google Patents.
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National Center for Biotechnology Information. (n.d.). Carbohydrazide. PubChem. Retrieved from [Link]
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Brulin. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Kumar, S., & Singh, P. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(20), 6249. Retrieved from [Link]
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da Silva, A. C. M., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(7), 3028. Retrieved from [Link]
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